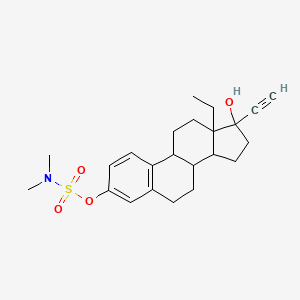

7-Iodoquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

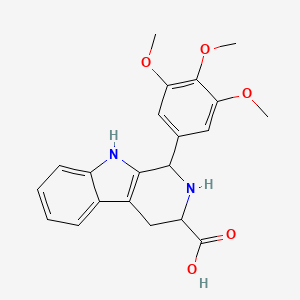

La 7-Iodoquinazolin-4-amine est un composé hétérocyclique qui appartient à la famille des quinazolines. Les quinazolines sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles. La présence d’un atome d’iode en position 7 et d’un groupe amine en position 4 fait de la this compound un composé unique et précieux en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 7-Iodoquinazolin-4-amine implique généralement l’iodation de la quinazolin-4-amine. Une méthode courante comprend la réaction de la quinazolin-4-amine avec de l’iode et un agent oxydant approprié, comme le peroxyde d’hydrogène ou l’hypochlorite de sodium, dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique comme l’acétonitrile ou le dichlorométhane à température ambiante ou à des températures légèrement élevées.

Méthodes de production industrielle : La production industrielle de this compound peut impliquer des méthodes plus évolutives et rentables. Ces méthodes utilisent souvent des réacteurs à flux continu et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L’utilisation de systèmes automatisés et de techniques de purification avancées, comme la cristallisation et la chromatographie, améliore encore l’efficacité de la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions : La 7-Iodoquinazolin-4-amine subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome d’iode peut être remplacé par d’autres substituants par des réactions de substitution nucléophile.

Réactions d’oxydation et de réduction : Le composé peut subir une oxydation pour former des dérivés de quinazolin-4-one ou une réduction pour former des dérivés de dihydroquinazoline.

Réactions de couplage : Il peut participer à des réactions de couplage croisé catalysées par des métaux pour former des molécules complexes.

Réactifs et conditions courants :

Réactions de substitution : Des réactifs comme l’azoture de sodium, le cyanure de potassium ou des réactifs organométalliques sont couramment utilisés.

Réactions d’oxydation : Des agents oxydants comme le dioxyde de sélénium ou le permanganate de potassium sont utilisés.

Réactions de réduction : Des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Réactions de couplage : Des catalyseurs au palladium ou au cuivre sont souvent utilisés dans les réactions de couplage croisé.

Principaux produits formés :

Réactions de substitution : Formation de divers dérivés de quinazoline substitués.

Réactions d’oxydation : Formation de dérivés de quinazolin-4-one.

Réactions de réduction : Formation de dérivés de dihydroquinazoline.

Réactions de couplage : Formation de dérivés de quinazoline polysubstitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques complexes et de composés hétérocycliques.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Enquête sur ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires. Il sert de composé de tête pour le développement de nouveaux agents thérapeutiques.

Industrie : Utilisé dans le développement d’agrochimiques et de sciences des matériaux pour ses propriétés chimiques uniques.

Applications De Recherche Scientifique

7-Iodoquinazolin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mécanisme D'action

Le mécanisme d’action de la 7-Iodoquinazolin-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interférer avec les voies de signalisation cellulaire, conduisant à des fonctions cellulaires modifiées. Des études détaillées sur son affinité de liaison et ses interactions moléculaires fournissent des informations sur son potentiel thérapeutique.

Composés similaires :

Gefitinib : Un dérivé de quinazoline utilisé comme agent anticancéreux ciblant le récepteur du facteur de croissance épidermique (EGFR).

Erlotinib : Un autre médicament à base de quinazoline utilisé pour le traitement du cancer du poumon non à petites cellules.

Lapatinib : Un inhibiteur dual de la tyrosine kinase utilisé dans le traitement du cancer du sein.

Unicité : La this compound se démarque par la présence de l’atome d’iode, qui confère une réactivité chimique et une activité biologique uniques. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux pour la recherche et le développement futurs.

Comparaison Avec Des Composés Similaires

Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.

Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Uniqueness: 7-Iodoquinazolin-4-amine stands out due to the presence of the iodine atom, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Propriétés

Formule moléculaire |

C8H6IN3 |

|---|---|

Poids moléculaire |

271.06 g/mol |

Nom IUPAC |

7-iodoquinazolin-4-amine |

InChI |

InChI=1S/C8H6IN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) |

Clé InChI |

FNLLQHPTBMVOHC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1I)N=CN=C2N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)